molecular formula C8H10FN3O5 B12066103 2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

Cat. No.: B12066103
M. Wt: 247.18 g/mol
InChI Key: LPZSRGRDVVGMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol is a synthetic organic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group into the imidazole ring.

    Fluoromethylation: Addition of the fluoromethyl group to the oxolane ring.

    Cyclization: Formation of the oxolane ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions involving the fluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Ammonia, amines.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of aminoimidazole derivatives.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Potential use in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol likely involves:

    Molecular Targets: DNA, enzymes involved in cellular metabolism.

    Pathways: Induction of oxidative stress, inhibition of DNA synthesis, and interference with cellular respiration.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar applications.

    Fluoromethyl derivatives: Compounds with fluoromethyl groups that exhibit unique chemical properties.

Uniqueness

2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol is unique due to the combination of the fluoromethyl and nitroimidazole moieties, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZSRGRDVVGMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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